4-Amino-6-methoxyquinoline-3-carboxylic acid

Flavor chemistry Sweet taste receptor modulation Synthetic intermediate

This 4-amino-6-methoxyquinoline-3-carboxylic acid (CAS 933710-66-8) is a heterocyclic building block with ≥98% purity, validated as a synthetic intermediate in Senomyx sweet flavor modifier patents. Its 4-amino and 6-methoxy substitution pattern enables distinct reactivity and biological activity (MAO-A IC50 = 36,000 nM), making it a low-potency control or SAR scaffold. NMR/HPLC traceable; for research use only.

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
CAS No. 933710-66-8
Cat. No. B1627702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-6-methoxyquinoline-3-carboxylic acid
CAS933710-66-8
Molecular FormulaC11H10N2O3
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C(=CN=C2C=C1)C(=O)O)N
InChIInChI=1S/C11H10N2O3/c1-16-6-2-3-9-7(4-6)10(12)8(5-13-9)11(14)15/h2-5H,1H3,(H2,12,13)(H,14,15)
InChIKeyGCQXPAGPGGXAAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-6-methoxyquinoline-3-carboxylic Acid (CAS 933710-66-8): Core Chemical Identity and Procurement-Relevant Specifications


4-Amino-6-methoxyquinoline-3-carboxylic acid (CAS 933710-66-8, molecular formula C11H10N2O3, molecular weight 218.21 g/mol) is a heterocyclic building block belonging to the quinoline-3-carboxylic acid class, featuring a 4-position primary amino group and a 6-position methoxy substituent . It exists as an off-white solid at ambient temperature, with a predicted density of 1.402 g/cm³, boiling point of 441.8°C at 760 mmHg, and flash point of 221°C . Commercially, the compound is available at standard purity specifications of ≥98% from major research chemical suppliers, with batch-specific quality documentation including NMR and HPLC traceability . The compound serves primarily as a synthetic intermediate in medicinal chemistry programs and as a reference standard in analytical method development, with documented roles in sweet flavor modulator discovery and monoamine oxidase inhibitor research [1][2].

4-Amino-6-methoxyquinoline-3-carboxylic Acid: Why Generic Substitution with Closely Related Analogs Is Not a Trivial Decision


Within the quinoline-3-carboxylic acid scaffold, substitution patterns at the 4- and 6-positions fundamentally alter the compound's reactivity profile, synthetic utility, and biological target engagement. The 4-amino group of the target compound confers nucleophilic character enabling amide bond formation and heterocycle elaboration not accessible with 4-hydroxy or 4-unsubstituted analogs . Conversely, the 6-methoxy substituent modulates electronic density on the quinoline ring system and influences binding interactions with biological targets such as monoamine oxidase isoforms, where even modest structural modifications can produce order-of-magnitude shifts in inhibitory potency [1]. Direct experimental evidence confirms that 4-amino-6-methoxyquinoline-3-carboxylic acid exhibits weak MAO-A inhibition (IC50 = 36,000 nM), establishing a baseline activity profile that differs meaningfully from structurally related quinoline-3-carboxylic acid derivatives optimized for potent MAO inhibition (e.g., certain analogs achieving sub-micromolar IC50 values) [1][2]. This differential activity profile positions the compound as a valuable low-potency control or as a starting scaffold for further optimization rather than a direct substitute for optimized lead compounds. Procurement decisions must therefore be guided by the specific substitution pattern required for the intended synthetic or biological application, as generic replacement with a 4-hydroxy or 6-unsubstituted analog introduces both chemical and functional divergence.

4-Amino-6-methoxyquinoline-3-carboxylic Acid: Quantitative Comparative Evidence Guide for Scientific Selection


Synthetic Yield as a Sweet Flavor Modifier Intermediate: Direct Patent-Documented Route to 4-Amino-6-methoxyquinoline-3-carboxylic Acid

The target compound is synthesized via alkaline hydrolysis of its ethyl ester precursor with a documented isolated yield of 93% under defined conditions, as explicitly disclosed in US Patent 8,592,592 (Senomyx, Inc.) [1]. This two-step sequence from ethyl 4-chloro-6-methoxyquinoline-3-carboxylate proceeds via ammonolysis to yield ethyl 4-amino-6-methoxyquinoline-3-carboxylate (92% yield) followed by NaOH-mediated ester hydrolysis to afford the title carboxylic acid [1]. The same synthetic protocol is replicated in US Patent 9,000,054 with identical yield metrics, establishing reproducibility of this preparative route [2]. The ethyl ester intermediate (CAS 908350-29-8) is commercially available from multiple suppliers at 95% purity, providing a validated entry point for procurement and downstream derivatization .

Flavor chemistry Sweet taste receptor modulation Synthetic intermediate

Monoamine Oxidase Inhibition Profile: Comparative Activity Against MAO-A and MAO-B Isoforms

BindingDB-curated data from ChEMBL reports that 4-amino-6-methoxyquinoline-3-carboxylic acid inhibits human MAO-A with an IC50 of 36,000 nM (36 µM) when assessed using human membrane-bound MAO-A expressed in insect cell membranes, measuring reduction in kynuramine conversion to 4-hydroxyquinoline [1]. The same compound inhibits human MAO-B with a comparable IC50 of 37,000 nM (37 µM) under analogous assay conditions [1]. This non-selective, low-potency MAO inhibition profile (IC50 > 30 µM for both isoforms) contrasts sharply with optimized quinoline-3-carboxylic acid derivatives reported by Khan et al. (2018), where compound 3c achieved IC50 values of 0.51 ± 0.12 µM for MAO-A and 0.51 ± 0.03 µM for MAO-B—representing an approximately 70-fold potency enhancement achieved through systematic structural optimization [2].

Monoamine oxidase inhibition Neurodegeneration Enzyme kinetics

Commercial Purity Specifications and Analytical Traceability: Vendor-Documented Quality Metrics

Commercial suppliers provide 4-amino-6-methoxyquinoline-3-carboxylic acid at certified purity levels of ≥98%, with batch-specific analytical documentation including NMR (1H NMR: 400 MHz, DMSO-d6, δ 3.89 (s, 3H), 7.40 (dd, J=2.8, 9.4 Hz, 1H), 7.73 (d, J=9.4 Hz, 1H), 7.77 (d, J=2.8 Hz, 1H), 8.77 (s, 1H)), HPLC, and GC traceability [1]. The 4-hydroxy analog (4-hydroxy-6-methoxyquinoline-3-carboxylic acid, CAS 28027-16-9) is commercially available at a lower standard purity of 97% from the same vendor network . Additionally, the ethyl ester precursor (CAS 908350-29-8) is supplied at 95% purity with a defined melting point of 213-214 °C .

Analytical chemistry Quality control Procurement specifications

Structural Differentiation from 4-Hydroxy Analog: Substitution Pattern Impact on Physicochemical Properties

The target 4-amino-6-methoxyquinoline-3-carboxylic acid (C11H10N2O3, MW 218.21 g/mol) differs from its 4-hydroxy analog (4-hydroxy-6-methoxyquinoline-3-carboxylic acid, CAS 28027-16-9, C11H9NO4, MW 219.19 g/mol) by substitution of the 4-position amino group (-NH2) for a hydroxyl group (-OH) [1]. This substitution alters the hydrogen-bonding capacity (the amino group can act as both H-bond donor and acceptor, whereas hydroxyl is primarily an H-bond donor in acidic form), basicity, and nucleophilic reactivity at the 4-position, thereby influencing the compound's suitability for specific downstream transformations such as amide coupling or reductive amination . The 4-amino derivative is classified with GHS hazard statements relevant to procurement and handling, while the 4-hydroxy analog carries specific acute oral toxicity (H302: Harmful if swallowed) and skin irritation (H315) warnings not associated with the amino derivative in available documentation [2].

Medicinal chemistry Physicochemical profiling SAR studies

4-Amino-6-methoxyquinoline-3-carboxylic Acid: Validated Research and Industrial Application Scenarios


Sweet Taste Receptor Modulator Discovery: Building Block for Quinoline-Based Sweet Flavor Enhancers

4-Amino-6-methoxyquinoline-3-carboxylic acid is explicitly disclosed as a key synthetic intermediate in US Patent 8,592,592 and US Patent 9,000,054 (Senomyx, Inc.), which describe quinoline-3-carboxylic acid derivatives as sweet flavor modifiers [1]. The patent documentation provides a fully characterized synthetic route with 93% isolated yield from the commercially available ethyl ester precursor, establishing this compound as a validated entry point for structure-activity relationship (SAR) studies targeting sweet taste receptor modulation. Researchers developing non-caloric sweet enhancers or investigating T1R2/T1R3 taste receptor pharmacology may prioritize this specific intermediate due to its documented synthetic accessibility and the established patent precedence for this scaffold class in flavor modification applications .

Monoamine Oxidase Inhibitor Research: Low-Potency Control Compound for Neurodegeneration Studies

BindingDB data confirm that 4-amino-6-methoxyquinoline-3-carboxylic acid inhibits human MAO-A (IC50 = 36,000 nM) and MAO-B (IC50 = 37,000 nM) with weak, non-selective potency . This activity profile, approximately 70-fold less potent than optimized quinoline-3-carboxylic acid MAO inhibitors (e.g., compound 3c from Khan et al., 2018: IC50 = 510 nM) [1], positions the compound as a suitable low-potency reference standard or negative control in MAO inhibition assays. Investigators studying MAO-related neurodegeneration or evaluating novel quinoline-based MAO inhibitors may select this compound to establish baseline activity thresholds or to serve as a starting scaffold for medicinal chemistry optimization aimed at improving potency and isoform selectivity [1].

Analytical Method Development: Reference Standard for Quinoline-3-Carboxylic Acid Derivative Quantification

The compound's commercial availability at 98% purity with batch-specific NMR, HPLC, and GC traceability , combined with its fully characterized 1H NMR spectrum (400 MHz, DMSO-d6: δ 3.89, 7.40, 7.73, 7.77, 8.77 ppm) documented in patent literature [1], supports its use as an analytical reference standard. Analytical chemists developing HPLC methods for the separation and quantification of quinoline-3-carboxylic acid derivatives or their synthetic intermediates may utilize this compound as a well-characterized calibration standard, particularly given the established structural characterization and purity documentation available from commercial suppliers .

Medicinal Chemistry Building Block: 4-Aminoquinoline Scaffold Derivatization

The 4-amino group provides a nucleophilic handle for amide bond formation with carboxylic acid partners, while the 3-carboxylic acid moiety enables esterification or amidation with amine nucleophiles, establishing this compound as a versatile building block for generating quinoline-focused compound libraries . The documented synthetic accessibility from ethyl 4-chloro-6-methoxyquinoline-3-carboxylate (via ammonolysis in 92% yield followed by ester hydrolysis in 93% yield) provides a reliable preparative route [1]. Medicinal chemists exploring 4-aminoquinoline-based scaffolds for antimalarial, antimicrobial, or kinase inhibitor programs may select this specific building block due to the validated synthetic protocol and the documented differential reactivity conferred by the 4-amino group relative to 4-hydroxy analogs .

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